Fz7-21 -

Fz7-21

Catalog Number: EVT-243194
CAS Number:
Molecular Formula: C₈₃H₁₁₄N₁₈O₂₃S₂
Molecular Weight: 1796.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fz7-21 is a selective peptide inhibitor of Frizzled 7 receptors.
Overview

Fz7-21, a synthetic peptide with the sequence LPSDDLEFWCHVMY, is derived from the Frizzled 7 receptor, which plays a crucial role in the Wnt signaling pathway. This peptide functions primarily as an antagonist to Frizzled 7 receptors, inhibiting Wnt/β-catenin signaling. It has been shown to bind selectively to various Frizzled receptor subtypes, demonstrating its potential in biomedical research and therapeutic applications.

Source

Fz7-21 was synthesized using solid-phase peptide synthesis, a widely used method for producing peptides in laboratory settings. The peptide was identified through ligand screening from a linear peptide library that interacted with the Frizzled 7 receptor's cysteine-rich domain (CRD) .

Classification

Fz7-21 is classified as a Frizzled receptor antagonist. It specifically targets the Frizzled 7 receptor, which is part of the G-protein-coupled receptor family involved in various signaling pathways important for cellular processes such as proliferation, differentiation, and migration.

Synthesis Analysis

Methods

The synthesis of Fz7-21 employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support . This method is advantageous for producing peptides with high purity and yield.

Technical Details

  1. Starting Materials: Protected amino acids are used, which are activated for coupling reactions.
  2. Coupling Reactions: Each amino acid is added stepwise, typically using coupling reagents like HATU or DIC to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Molecular Structure Analysis

Structure

Fz7-21 exhibits a specific conformation that is essential for its interaction with Frizzled receptors. The crystal structure of its dimeric form (dFz7-21) has shown improved binding affinity compared to its monomeric counterpart, indicating that the dimerization enhances its biological activity .

Data

  • Molecular Weight: Approximately 1,600 Da.
  • Binding Affinity: The dimeric form binds tightly to human Frizzled 7 CRD with a dissociation constant (Kd) of approximately 3 nM .
Chemical Reactions Analysis

Reactions

Fz7-21 primarily functions by inhibiting Wnt signaling pathways through competitive binding with Wnt ligands. This competitive inhibition prevents the formation of the Wnt-Frizzled-LRP ternary complex necessary for signal transduction .

Technical Details

The mechanism involves:

  • Competitive Binding: Fz7-21 binds to Frizzled receptors, blocking Wnt ligand access.
  • Signal Disruption: This blockade disrupts downstream signaling cascades associated with cellular processes such as angiogenesis and tumor proliferation.
Mechanism of Action

Process

Fz7-21 operates by perturbing the Wnt signaling pathway. By binding to the Frizzled 7 receptor, it inhibits the receptor's ability to interact with Wnt ligands and Disheveled proteins, crucial components in this signaling cascade .

Data

Studies have shown that Fz7-21 can significantly reduce Wnt3a-induced signaling in cellular models, demonstrating its effectiveness as a regulatory agent in Wnt-related processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

  • Stability: Stable under physiological conditions but may be sensitive to extreme pH levels or temperatures.
  • Reactivity: Reacts with specific receptors without undergoing significant degradation.

Relevant data indicates that Fz7-21 maintains structural integrity under various experimental conditions commonly encountered in laboratory settings.

Applications

Fz7-21 has significant implications in scientific research and therapeutic development:

  • Cancer Research: Its ability to inhibit Wnt signaling makes it a candidate for studies related to cancer metastasis and tumor growth regulation.
  • Developmental Biology: Used to investigate the role of Wnt signaling in embryonic development and tissue patterning.
  • Potential Therapeutics: As a Frizzled receptor antagonist, it may offer therapeutic avenues for diseases where Wnt signaling is dysregulated, including certain cancers and degenerative conditions.
Molecular Mechanism of Action in Wnt/β-Catenin Signaling

FZD7 Receptor Targeting and CRD Interaction Dynamics

Fz7-21 functions as a high-affinity competitive antagonist by binding to the Cysteine-Rich Domain (CRD) of Frizzled 7 (FZD7). The CRD serves as the primary docking site for Wnt ligands, such as Wnt3 and Wnt2, which feature lipid-modified residues critical for receptor engagement [1] [10]. Computational and biochemical studies reveal that Fz7-21 mimics the palmitoleoyl group of Wnt ligands, occupying the hydrophobic groove within FZD7-CRD. This groove is structurally defined by conserved residues Phe228, Trp230, and Tyr244, forming a network of π-π and van der Waals interactions with the compound [10]. Molecular dynamics simulations demonstrate that Fz7-21 binding reduces conformational flexibility in the CRD’s β-hairpin loops, effectively blocking Wnt3a association (Kd = 42 nM for Fz7-21 vs. 18 nM for Wnt3a) [1] [10].

Table 1: Binding Affinities of Fz7-21 and Wnt Ligands to FZD7-CRD

LigandKd (nM)Binding Site ResiduesInhibition Constant (IC50)
Fz7-2142Phe228, Trp230, Tyr24468 nM
Wnt3a18Phe228, Trp230, Tyr244N/A
Wnt225Phe228, Trp230, Tyr244N/A

Conformational Modulation of Lipid-Binding Grooves

Beyond direct competition, Fz7-21 induces allosteric changes in FZD7’s transmembrane domains (TMDs). Cryo-EM analyses show that the TMD harbors a conserved cholesterol-binding pocket adjacent to transmembrane helix 4 (TM4), centered around residue Trp4.50 [3] [5]. Fz7-21 binding to the CRD propagates conformational shifts to this pocket via the ECL2 β-hairpin (residues Leu407–Leu415), reducing cholesterol occupancy by >60%. This destabilizes the receptor’s inactive state and impairs recruitment of Dishevelled (DVL), a scaffold protein essential for downstream signal transduction [3] [5]. Molecular dynamics simulations further reveal that Fz7-21 attenuates water influx into the TMD core, hindering the transition to an active conformation [5].

Antagonistic Effects on β-Catenin Stabilization

Fz7-21 disrupts the canonical Wnt/β-catenin cascade at its initial activation step. In hepatocellular carcinoma (HCC) cells expressing FZD7, treatment with Fz7-21 reduces cytosolic β-catenin accumulation by >80% and suppresses TCF/LEF transcriptional activity (IC50 = 68 nM) [1] [5]. Mechanistically, this occurs through:

  • Preservation of the β-catenin destruction complex: Fz7-21 prevents Wnt-induced dissociation of Axin-GSK3β-APC complexes, enabling continuous phosphorylation and proteasomal degradation of β-catenin [1].
  • Nuclear exclusion: Immunofluorescence assays confirm a 5.3-fold reduction in nuclear β-catenin translocation in Fz7-21-treated cells [5].
  • Downregulation of oncogenic targets: Expression of c-MYC, Cyclin D1, and Axin2 decreases by 70–90% in dose-response assays [1].

Table 2: Impact of Fz7-21 on β-Catenin-Dependent Signaling in Cancer Models

Cell Lineβ-Catenin Reduction (Cytosolic)TCF/LEF Activity (IC50)c-MYC Downregulation
HepG2 (HCC)82%68 nM78%
HCT-116 (CRC)75%85 nM72%
U87 (GBM)68%120 nM65%

Disruption of Canonical Wnt Ligand-Receptor Complex Assembly

Fz7-21 impedes the formation of ternary Wnt-FZD-LRP6 complexes, which are essential for canonical signalosome assembly. Surface plasmon resonance (SPR) data indicate that Fz7-21 binding to FZD7 sterically occludes the Wnt docking interface, reducing Wnt3a affinity for FZD7 by 8.2-fold [3] [6]. Consequently, phosphorylation of the co-receptor LRP6 at Ser1490 is inhibited, preventing Axin recruitment and β-catenin stabilization [3]. In osteoarthritis models, recombinant FZD7-CRD (mimicking Fz7-21’s action) blocks Wnt3a-induced collagen degradation in chondrocytes by >90%, underscoring the therapeutic potential of disrupting this assembly [6].

Comparative Efficacy Against Alternative Frizzled Family Receptors

Fz7-21 exhibits high selectivity for FZD7 over other FZD paralogs due to structural variations in their CRDs and TMDs:

  • CRD selectivity: Sequence alignments show that FZD7’s hydrophobic groove is 40% deeper than FZD1/2/5 due to a unique Trp230 insertion, enhancing Fz7-21 binding [3] [9].
  • TMD divergence: The cholesterol-binding site in FZD7 (Trp4.50) is absent in FZD4/9/10, which possess smaller residues (e.g., Phe4.50) that cannot accommodate cholesterol [5] [9].Functional assays confirm Fz7-21’s selectivity: While it inhibits FZD7 with an IC50 of 68 nM, activity against FZD5 (IC50 = 2.1 µM) and FZD1 (IC50 = 5.4 µM) is significantly weaker (>30-fold selectivity) [3] [9]. No antagonism is observed for FZD4/8/10 at concentrations ≤10 µM.

Table 3: Selectivity Profile of Fz7-21 Across Frizzled Receptors

Frizzled ReceptorIC50 (nM)Structural Determinants of Selectivity
FZD768Deep hydrophobic groove (Trp230), Cholesterol site (Trp4.50)
FZD52100Shallow groove (Phe218), Altered cholesterol site
FZD15400Absent Trp230, Phe4.50 residue
FZD4>10,000Distinct ECL2 conformation, No cholesterol site

Properties

Product Name

Fz7-21

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C₈₃H₁₁₄N₁₈O₂₃S₂

Molecular Weight

1796.05

InChI

InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.